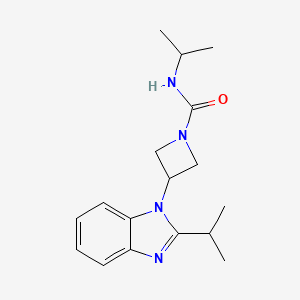
N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as AZD-8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. The mTOR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival, and is frequently dysregulated in various human diseases, including cancer, diabetes, and neurological disorders.
作用機序
N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide exerts its pharmacological effects by inhibiting the mTOR kinase, which is a key regulator of cell growth and proliferation. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide selectively inhibits mTORC1 by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream targets, such as S6 kinase and 4E-BP1. This inhibition leads to the suppression of protein synthesis, cell cycle progression, and autophagy, ultimately resulting in the inhibition of tumor growth and proliferation.
Biochemical and Physiological Effects:
N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide induces cell cycle arrest, apoptosis, and senescence, and inhibits angiogenesis and metastasis. In diabetes, N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide improves glucose homeostasis and insulin sensitivity by reducing hepatic glucose production and increasing glucose uptake in skeletal muscle and adipose tissue. In neurological disorders, N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to protect against neuronal damage and inflammation, and improve cognitive function. These effects are mediated by the inhibition of mTORC1 signaling and the downstream targets of mTORC1.
実験室実験の利点と制限
N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has several advantages for lab experiments, including its potency, selectivity, and high solubility. It is also commercially available and can be easily synthesized in large quantities. However, N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has some limitations, including its short half-life and potential off-target effects. These limitations can be overcome by using appropriate dosing regimens and control experiments, and by using other mTOR inhibitors as comparators.
将来の方向性
There are several future directions for the research and development of N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide. One direction is to investigate its therapeutic potential in combination with other drugs or therapies, such as chemotherapy, radiation therapy, or immunotherapy, to enhance its efficacy and reduce its toxicity. Another direction is to explore its role in regulating the immune system, particularly in the context of cancer and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and its potential use in treating other neurological disorders. Finally, the development of more potent and selective mTOR inhibitors, including N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide derivatives, may lead to the discovery of new therapeutic targets and strategies.
合成法
The synthesis of N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide involves a multi-step process that starts with the reaction of 2-propan-2-ylbenzimidazole with 3-bromo-1-propanol to yield 3-(2-propan-2-ylbenzimidazol-1-yl)propan-1-ol. This intermediate is then converted to N-propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide through a series of reactions, including acylation and cyclization. The final product is obtained in high yield and purity, making it suitable for various scientific research applications.
科学的研究の応用
N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been extensively studied in various preclinical and clinical settings for its potential therapeutic benefits in cancer, diabetes, and neurological disorders. In cancer, N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. In diabetes, N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models. In neurological disorders, N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been investigated for its potential neuroprotective effects in Alzheimer's disease and traumatic brain injury. These studies suggest that N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has broad therapeutic potential in various human diseases.
特性
IUPAC Name |
N-propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-11(2)16-19-14-7-5-6-8-15(14)21(16)13-9-20(10-13)17(22)18-12(3)4/h5-8,11-13H,9-10H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWHFLJGLQTJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

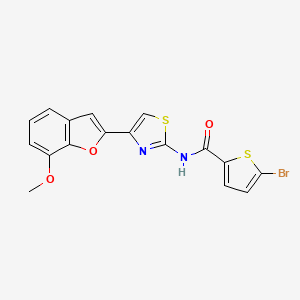

![[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B2818761.png)
![(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2818763.png)

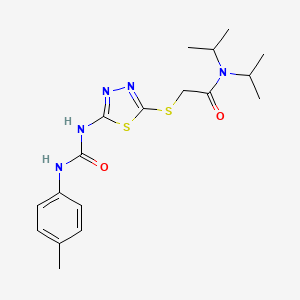
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2818769.png)
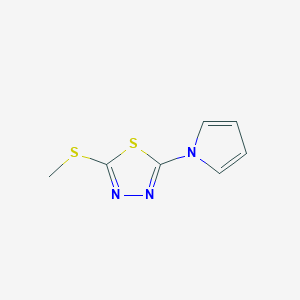
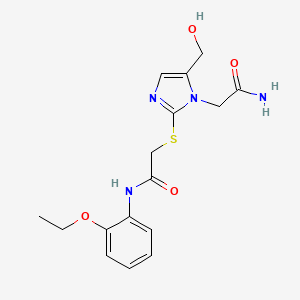
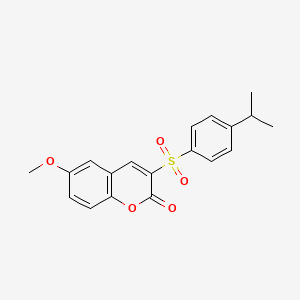
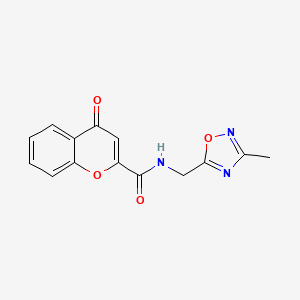
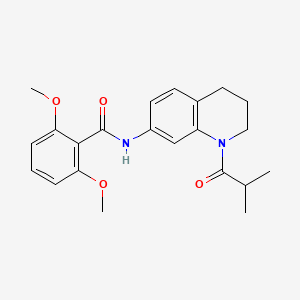
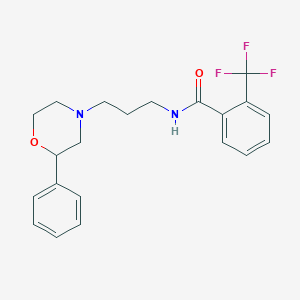
![2,4,7,8-Tetramethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2818779.png)